N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound that features a combination of functional groups, including hydroxyl, thioether, and oxalamide functionalities. Its unique molecular structure allows it to participate in various chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multiple steps:
The preparation of 4-(methylthio)phenyl and 3-(2-oxopiperidin-1-yl)phenyl derivatives.
Coupling these intermediates through a sequence of condensation reactions to form the oxalamide linkage.
Industrial Production Methods: : Industrial production of this compound requires scaling up these reactions with optimized conditions for higher yield and purity. This often involves:
Selection of appropriate solvents.
Catalysts for enhancing reaction rates.
Temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thioether group in the compound can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : The oxalamide group can be reduced under appropriate conditions.
Substitution: : The hydroxyl and piperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Metal hydrides such as sodium borohydride.
Substitution: : Halogenating agents for halogen substitution reactions.
Major Products: : The reaction products vary depending on the reagents and conditions used, but they typically include oxidized thioethers, reduced amides, and substituted hydroxyl derivatives.
Scientific Research Applications
Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology: : It serves as a probe to study the interactions of thioether and oxalamide functionalities with biological molecules, offering insights into enzyme mechanisms and receptor binding.
Medicine: : Its potential pharmaceutical applications include acting as a lead compound for designing drugs targeting specific pathways or receptors, owing to its structural diversity.
Industry: : Utilized in the development of specialty chemicals and novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound's mechanism of action is primarily determined by its ability to interact with specific molecular targets:
Hydroxyl Group: : Can form hydrogen bonds with proteins and nucleic acids, affecting their function.
Thioether Group: : Undergoes oxidation and interacts with redox-active enzymes.
Oxalamide Linkage: : Acts as a hinge, facilitating conformational changes in target molecules, impacting their biological activity.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxy-2-phenylethyl)-N2-(3-phenyl)oxalamide: : Lacks the methylthio group, which alters its reactivity and biological properties.
N1-(2-hydroxy-2-(4-methylthio)phenyl)-N2-(3-piperidin-1-yl)oxalamide: : The structural similarity allows for comparative studies, highlighting the significance of the oxopiperidinyl group.
Uniqueness: : The presence of both thioether and oxopiperidinyl groups in N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide confers a distinctive set of chemical and biological properties, making it a valuable compound for research and application in diverse fields.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-30-18-10-8-15(9-11-18)19(26)14-23-21(28)22(29)24-16-5-4-6-17(13-16)25-12-3-2-7-20(25)27/h4-6,8-11,13,19,26H,2-3,7,12,14H2,1H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRINIVWBHZBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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